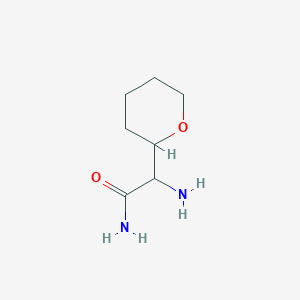

2-Amino-2-(oxan-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-amino-2-(oxan-2-yl)acetamide |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(9)10)5-3-1-2-4-11-5/h5-6H,1-4,8H2,(H2,9,10) |

InChI Key |

NLBJKLCWDBIKEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Oxan 2 Yl Acetamide and Analogues

Established Approaches for Alpha-Amino Amide Synthesis

The creation of the α-amino amide scaffold is a fundamental task in organic synthesis. A variety of methods, both classical and contemporary, have been developed to achieve this transformation.

Strecker-Type Reactions

The Strecker synthesis is a robust and adaptable method for producing α-amino acids and their derivatives, such as α-amino amides. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the three-component condensation of an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. wikipedia.orgmdpi.com The initial product, an α-aminonitrile, is then hydrolyzed to the corresponding α-amino acid. wikipedia.org With careful control of reaction conditions, this hydrolysis can be stopped at the α-amino amide stage. A variation of this reaction uses amides instead of amines as one of the three condensation partners to yield N-acylated α-aminocarbonitriles. acs.org

For the synthesis of 2-Amino-2-(oxan-2-yl)acetamide, a hypothetical Strecker approach would start with 2-formyloxane. The reaction of this aldehyde with ammonia and a cyanide source would produce the intermediate 2-amino-2-(oxan-2-yl)acetonitrile. Subsequent partial hydrolysis of the nitrile group would yield the target amide. A significant challenge in this method is the selective hydrolysis of the nitrile without cleaving the acid-sensitive tetrahydropyran (B127337) ring.

| Step | Reactants | Product | Key Transformation |

| 1 | 2-Formyloxane, Ammonia, Cyanide Source | 2-Amino-2-(oxan-2-yl)acetonitrile | Formation of α-aminonitrile |

| 2 | 2-Amino-2-(oxan-2-yl)acetonitrile | This compound | Partial hydrolysis of nitrile |

Amidocarbonylation and Related Processes

Amidocarbonylation presents a direct route to N-acyl-α-amino acids from aldehydes, which can subsequently be converted to α-amino amides. researchgate.netnih.gov This process typically involves the reaction of an aldehyde, an amide, and carbon monoxide, catalyzed by a transition metal like cobalt or palladium. researchgate.netrsc.org The resulting N-acyl-α-amino acid can be deacylated to the free α-amino acid, which is then amidated.

Theoretically, a modified four-component reaction using an aldehyde (like 2-formyloxane), an amine (ammonia), carbon monoxide, and a suitable catalyst system could directly form the this compound structure. However, developing such a selective multi-component reaction poses a considerable synthetic hurdle. The α,β-unsaturated amide motif, for instance, is present in a wide array of natural products. acs.org

Direct Amidation of Alpha-Amino Acids

A more common and direct method for synthesizing α-amino amides is the amidation of the corresponding α-amino acid. researchgate.netmdpi.com For this compound, this would start with 2-amino-2-(oxan-2-yl)acetic acid. This precursor would undergo standard peptide coupling reactions.

This process involves activating the carboxylic acid group with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The activated acid is then reacted with an ammonia source to form the primary amide. To prevent self-condensation, the amino group of the starting amino acid must be protected (e.g., with a Boc or Cbz group). A final deprotection step yields the target compound. Recent advancements have explored direct amidation of unprotected amino acids using borate (B1201080) esters like B(OCH2CF3)3. rsc.orgnih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 2-Amino-2-(oxan-2-yl)acetic acid | (Boc)₂O or Cbz-Cl | N-Protected amino acid | Protection of the amino group |

| 2 | N-Protected amino acid | Coupling reagent (e.g., EDC, HATU), Ammonia source | N-Protected-2-amino-2-(oxan-2-yl)acetamide | Amide bond formation |

| 3 | N-Protected-2-amino-2-(oxan-2-yl)acetamide | Deprotection agent (e.g., TFA for Boc, H₂/Pd for Cbz) | This compound | Removal of the protecting group |

Strategies for Incorporating the Oxane-2-yl Moiety

The successful synthesis of this compound heavily relies on the efficient construction and incorporation of the oxane-2-yl group.

Cyclization Reactions for Tetrahydropyran Ring Formation

The tetrahydropyran (oxane) ring is a prevalent feature in many natural products and can be synthesized through various cyclization strategies. rsc.orgnih.gov These methods include metal-mediated cyclizations, ring-closing metathesis, and radical cyclizations. rsc.org The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a convergent strategy for creating 2,6-disubstituted tetrahydropyran rings. ntu.edu.sg Another common method is the hetero-Diels-Alder reaction, which has been used to construct tetrahydropyran rings in the synthesis of complex molecules like (-)-lasonolide A. scispace.com A classic organic synthesis method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel. wikipedia.org

Functionalization at the Oxane C-2 Position

Stereoselective Synthesis of Chiral this compound

The creation of the chiral center in this compound necessitates precise control over the spatial arrangement of the groups around the α-carbon. Several major strategies in asymmetric synthesis can be adapted for this purpose.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective formation of carbon-carbon bonds. For a molecule like this compound, a key C-C bond-forming step would be the addition of a cyanide equivalent to an imine derived from an oxanyl ketone, a process known as the Strecker reaction. nih.govmasterorganicchemistry.com The use of a chiral catalyst can guide the nucleophilic attack of the cyanide to one face of the imine, thereby establishing the desired stereochemistry. masterorganicchemistry.com

Catalytic asymmetric Strecker reactions have been developed using various metal-based and organocatalytic systems. nih.gov For instance, chiral catalysts derived from titanium, aluminum, or zirconium, often complexed with ligands like BINOL or Salen, have shown efficacy. More recently, organocatalysts such as chiral thioureas or guanidines have emerged as effective promoters for this transformation, offering a metal-free alternative. beilstein-journals.org

While a specific catalyst for the synthesis of this compound has not been reported, analogous reactions with other ketones have demonstrated high enantioselectivities. The data below illustrates typical results for the catalytic asymmetric Strecker reaction on substrates structurally analogous to the precursor of the target compound.

| Catalyst System | Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ti(O-iPr)₄ / Chiral Diol | Acetophenone | 85 | 92 | nih.gov |

| Chiral Thiourea | Cyclohexanone | 90 | 95 | beilstein-journals.org |

| Zr(O-tBu)₄ / (R)-BINOL | Pivalophenone | 78 | 88 | nih.gov |

Chiral Auxiliary-Mediated Transformations

An alternative and robust strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of α-amino acids and their derivatives, Evans oxazolidinones and Schöllkopf's bis-lactim ethers are among the most well-established auxiliaries. wikipedia.orgbiosynth.comresearchgate.net In a potential application to this compound, an N-acylated oxazolidinone could be elaborated. For example, an N-glycinyl oxazolidinone derivative could be alkylated with a suitable oxan-2-yl electrophile. The bulky auxiliary would shield one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis or aminolysis of the acyl group would furnish the chiral amino amide and release the auxiliary.

The table below presents representative data for the diastereoselective alkylation of glycine (B1666218) enolates using chiral auxiliaries, which serves as a model for the synthesis of the target compound.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | researchgate.net |

| (R)-Schöllkopf Auxiliary | Isopropyl iodide | 95:5 | 92 | biosynth.com |

| (S,S)-Pseudoephedrine | Allyl bromide | >98:2 | 89 | wikipedia.org |

Enantioselective Reductions and Aminations

Methods involving the enantioselective reduction of a C=N bond or enantioselective amination of an enolate are also highly relevant. acs.org A prochiral imine, such as one formed from 2-(oxan-2-yl)-2-oxoacetamide, could be reduced using a chiral reducing agent or a catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the asymmetric hydrogenation of imines. acs.org

Alternatively, an enolate derived from 2-(oxan-2-yl)acetamide (B1422847) could undergo an electrophilic amination reaction using a chiral nitrogen source. Reagents such as chiral N-sulfonyloxaziridines can deliver a nitrogen atom to one face of the enolate with high stereoselectivity.

The following table summarizes typical outcomes for the asymmetric hydrogenation of analogous imine substrates.

| Catalyst/Reagent | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-f-Binaphane | N-Aryl Ketimine | 92 | 96 | acs.org |

| Ru(OAc)₂((S)-BINAP) | N-Aryl α-Imino Ester | 88 | 99 | acs.org |

| Chiral Borane Reagent | Acyclic Ketimine | 85 | 91 | nih.gov |

Biocatalytic Approaches for Chiral Amino Alcohol Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes such as amino acid dehydrogenases, transaminases, and lyases can be used to produce chiral amino acids and their precursors with exceptional enantiopurity. mdpi.com

A plausible biocatalytic route to this compound would involve the synthesis of a chiral precursor, such as a chiral amino alcohol. For instance, a keto acid precursor could be subjected to reductive amination using an engineered amino acid dehydrogenase. mdpi.com Alternatively, a racemic mixture of the target compound or a precursor could be resolved through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. nih.gov Lactonases and amidases are classes of enzymes that could potentially be employed for such a resolution. nih.gov

Research into the enzymatic deracemization of racemic amino acids has shown high yields and near-perfect enantiomeric excess, as highlighted in the table below for analogous compounds. mdpi.com

| Enzyme System | Substrate | Process | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-amino acid oxidase / (S)-aminotransferase | Racemic Pyridyl-Alanine | Deracemization | 72 | >99.4 | mdpi.com |

| Phenylalanine Dehydrogenase (PDH) / Formate Dehydrogenase (FDH) | α-Keto Acid Acetal | Reductive Amination | ~98 | 100 | mdpi.com |

| Lactonase (GcL) | Racemic Homocysteine Thiolactone | Kinetic Resolution | >45 (for recovered lactone) | >99 (for recovered lactone) | nih.gov |

Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the careful optimization of reaction parameters to maximize yield and stereoselectivity while minimizing side reactions.

Solvent Systems and Reaction Media Effects

The choice of solvent can profoundly influence the outcome of a stereoselective reaction. Solvent properties such as polarity, coordinating ability, and viscosity can affect catalyst solubility, stability of transition states, and reaction rates.

In asymmetric catalysis, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often preferred as they can enhance the non-covalent interactions between the catalyst and substrate that are crucial for stereodifferentiation. However, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) may be necessary to ensure the solubility of reactants and reagents. acs.org In some cases, a mixture of solvents can provide the optimal balance. For example, in certain asymmetric reductions, a mixed solvent system of THF and methanol (B129727) was found to be more effective than either solvent alone. researchgate.net The presence of additives, such as Lewis acids or bases, can also dramatically alter the reaction landscape.

The effect of solvent choice on enantioselectivity is demonstrated in the hypothetical data below, based on general principles observed in asymmetric synthesis.

| Reaction Type (Model) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference Principle |

|---|---|---|---|---|

| Asymmetric Alkylation | Toluene | 90 | 95 | researchgate.net |

| THF | 85 | 88 | researchgate.net | |

| DMF | 75 | 60 | acs.org |

Catalyst and Reagent Selection

The conversion of an α-amino acid to its primary amide requires specific catalysts and reagents to facilitate the amide bond formation efficiently and with minimal side reactions, such as racemization of the chiral center.

Coupling Reagents: A primary strategy for amide bond formation is the use of coupling reagents. These reagents activate the carboxylic acid group of the amino acid, making it susceptible to nucleophilic attack by an amine. A variety of such reagents are available, each with distinct characteristics regarding reactivity, by-product formation, and racemization suppression.

For the synthesis of this compound from its parent amino acid, common coupling agents could be employed. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to minimize racemization. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective.

Activating Agents: An alternative to coupling reagents is the direct activation of the carboxylic acid. For instance, N,N'-Carbonyldiimidazole (CDI) can activate the carboxylic acid to form an acylimidazolide intermediate, which then readily reacts with ammonia to form the primary amide. semanticscholar.org

Boron-Mediated Amidation: Boron-based reagents, such as boric acid or tris(2,2,2-trifluoroethyl) borate, have been developed for direct amidation reactions. These can catalyze the reaction between a carboxylic acid and an amine, often under milder conditions than traditional methods. ucl.ac.uk

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes like lipases or proteases can be used to catalyze amide bond formation under mild conditions, often with excellent control over stereochemistry.

The selection of the catalyst and reagent system depends on factors such as the scale of the reaction, the need to preserve stereochemical integrity, and the functional group tolerance of the starting materials.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Common Additive | Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma | Widely used, cost-effective. |

| Phosphonium Salts | PyBOP | - | High coupling efficiency, low racemization. |

| Uronium/Aminium Salts | HATU | - | Very rapid and efficient, suitable for difficult couplings. |

| Imidazolium | CDI (N,N'-Carbonyldiimidazole) | - | Forms a reactive acylimidazolide intermediate. |

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Process intensification aims to develop more efficient, safer, and environmentally benign chemical processes. For the synthesis of amides, including this compound, techniques like microwave-assisted synthesis have shown significant promise. nih.gov

Microwave irradiation can dramatically accelerate the rate of chemical reactions by efficiently heating the reaction mixture. This often leads to significantly shorter reaction times, increased product yields, and enhanced purity compared to conventional heating methods. In the context of amide synthesis, microwave-assisted protocols can be applied to direct amidation reactions as well as coupling-reagent-mediated syntheses. ijper.org

For example, the direct condensation of a carboxylic acid and an amine, which might require several hours of reflux under conventional heating, can often be completed in a matter of minutes in a dedicated microwave reactor. This rapid heating can be particularly advantageous for the synthesis of thermally sensitive compounds. Solvent-free, or neat, reaction conditions can also be employed in microwave synthesis, further enhancing the green credentials of the process by reducing solvent waste.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher due to localized heating |

| Product Yield | Often lower to moderate | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free |

Continuous flow technology is another process intensification strategy that offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are critical steps to ensure high purity, which is essential for subsequent applications. A combination of techniques is typically employed.

Extraction and Washing: Following the reaction, a standard work-up procedure would involve quenching the reaction and then performing a series of aqueous extractions to remove unreacted starting materials, catalysts, and water-soluble by-products. For instance, if a coupling reagent like DCC is used, the resulting dicyclohexylurea by-product is largely insoluble in many organic solvents and can be removed by filtration. The organic layer containing the product would then be washed sequentially with acidic and basic aqueous solutions to remove any remaining basic or acidic impurities, followed by a brine wash to remove residual water.

Chromatography: Column chromatography is a powerful and widely used technique for the purification of organic compounds. nih.gov For a polar molecule like this compound, normal-phase silica (B1680970) gel chromatography would be a suitable method. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is chosen to achieve good separation of the desired product from any remaining impurities. rsc.org The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

Crystallization: Crystallization is an effective method for purifying solid compounds. rug.nl If the crude this compound is obtained as a solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. google.comuran.ua The choice of solvent is crucial and is determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Purification of Intermediates: The purification of synthetic intermediates, such as the starting 2-amino-2-(oxan-2-yl)acetic acid, often involves similar techniques. For amino acids, ion-exchange chromatography can be a particularly effective method, separating compounds based on their charge. google.com

The final, purified this compound would be characterized by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Chemical Reactivity and Transformation Studies of 2 Amino 2 Oxan 2 Yl Acetamide

Mechanistic Investigations of Amide Bond Hydrolysis

The amide bond is generally stable, and its hydrolysis requires forcing conditions such as prolonged heating with aqueous acid or base. masterorganicchemistry.com The presence of both an alpha-amino group and an oxane moiety in 2-Amino-2-(oxan-2-yl)acetamide introduces unique electronic and steric factors that influence the kinetics and mechanism of this transformation.

Catalytic Hydrolysis Pathways

Amide hydrolysis can be catalyzed by either acid or base, with distinct mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is favored over the protonation of the amide nitrogen because the nitrogen's lone pair is delocalized through resonance with the carbonyl group. youtube.com Protonation of the oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and following proton transfers, the C-N bond is cleaved, releasing an amine and a carboxylic acid. masterorganicchemistry.com In the case of this compound, the final products would be 2-amino-2-(oxan-2-yl)acetic acid and ammonia (B1221849). The ammonia is immediately protonated to form an ammonium (B1175870) ion, rendering the final step irreversible. youtube.com

Base-Promoted Hydrolysis: In a basic medium, the hydrolysis is promoted by the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. libretexts.org This process, which requires a full equivalent of base, forms a tetrahedral alkoxide intermediate. The subsequent collapse of this intermediate expels an amide anion (⁻NH₂), which is a very poor leaving group. This step is typically the rate-determining step. The newly formed carboxylic acid is then deprotonated by the strongly basic amide anion to yield a carboxylate salt and ammonia, driving the reaction to completion. libretexts.org

Metal complexes can also serve as catalysts for the hydrolysis of amino acid amides and esters, often operating under milder conditions. For instance, palladium(II) complexes have been shown to catalyze the base hydrolysis of α-amino acid esters, with the catalytic activity depending on the coordination mode of the ester to the metal center. ekb.eg While not specifically documented for this compound, similar metal-catalyzed pathways could be explored to achieve selective hydrolysis under non-harsh conditions.

pH-Dependent Stability Profiles

| pH Range | Dominant Species | Key Functional Groups State | Expected Stability to Hydrolysis |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Cationic Form | Alpha-amino group is protonated (-NH₃⁺). Amide carbonyl is partially protonated. | Low; susceptible to acid-catalyzed hydrolysis. |

| Neutral (pH ≈ 7) | Neutral Form | Alpha-amino group is a free base (-NH₂). | High; hydrolysis is very slow without a catalyst. |

| Strongly Basic (pH > 12) | Neutral Form | Alpha-amino group is a free base (-NH₂). | Low; susceptible to base-promoted hydrolysis. |

Reactions Involving the Alpha-Amino Group

The primary alpha-amino group is a key site of reactivity, serving as a potent nucleophile and a handle for various chemical transformations.

Acylation and Alkylation Reactions

Acylation: The alpha-amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. organic-chemistry.org For example, reaction with acetic anhydride (B1165640) can introduce an acetyl group, forming the corresponding N-acetyl derivative. This reaction is often performed in the presence of a mild base to neutralize the acid byproduct. Such reactions are fundamental in peptide synthesis and for the protection of amino groups. organic-chemistry.org

Alkylation: Alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium salt. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for introducing specific alkyl groups.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl amide |

| Acylation | Acid Chloride | Benzoyl Chloride (C₆H₅COCl) | N-benzoyl amide |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Mixture of secondary amine, tertiary amine, and quaternary salt |

| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde + Sodium Borohydride | N-methyl secondary amine |

Derivatization for Analytical and Synthetic Purposes

The presence of the primary amino group makes this compound suitable for derivatization, a technique used to modify a compound to improve its analytical detection or to prepare it for further synthetic steps. actascientific.com

For analytical purposes, particularly in chromatography, derivatization is employed to enhance detectability and improve separation. actascientific.com Common derivatization strategies for amino groups include:

Pre-column derivatization for HPLC: Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or dansyl chloride, react with the primary amine to form highly fluorescent adducts, enabling sensitive detection. actascientific.com

Derivatization for Gas Chromatography (GC): The polar amino group must be converted into a less polar, more volatile derivative for GC analysis. This is commonly achieved through silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amine with a silyl (B83357) group. sigmaaldrich.com

In a synthetic context, derivatization can be used to install protecting groups or to build more complex molecules. For instance, the formation of an imine with an aldehyde (a key step in the Strecker synthesis of amino acids) is a form of derivatization that activates the alpha-carbon for further reactions. masterorganicchemistry.commasterorganicchemistry.com

Amine Reactivity and Nucleophilicity

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to form a new bond with an electrophile. The reactivity of the alpha-amino group in this compound is governed by a combination of factors:

Basicity: Generally, nucleophilicity trends with basicity; more basic amines are often stronger nucleophiles. masterorganicchemistry.com The alpha-amino group is expected to have a pKa similar to other alpha-amino acids, making it a moderately strong base.

Steric Hindrance: The bulky oxane ring adjacent to the amino group may cause steric hindrance, potentially slowing its reaction with sterically demanding electrophiles. This effect is a well-known factor that can reduce the nucleophilicity of amines. masterorganicchemistry.com

Electronic Effects: The electron-withdrawing nature of the adjacent amide carbonyl group can slightly decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine.

The Alpha Effect: Amines with an adjacent atom bearing a lone pair (like hydrazine) often exhibit enhanced nucleophilicity, known as the alpha effect. masterorganicchemistry.com While not directly applicable here, it highlights that the local electronic environment is crucial.

The interplay of these factors determines the amine's performance in nucleophilic substitution and addition reactions. Its character as a primary amine makes it more nucleophilic than a corresponding secondary amine in some contexts, but steric factors can alter this trend. masterorganicchemistry.com

Transformations of the Primary Amide Functionality

The primary amide group is a key functional handle that can be converted into other important nitrogen-containing moieties, such as nitriles and amines with altered carbon skeletons.

The dehydration of a primary amide is a fundamental transformation that yields the corresponding nitrile. This process involves the elimination of a molecule of water from the amide functionality. For this compound, this reaction would produce 2-amino-2-(oxan-2-yl)acetonitrile. Various dehydrating agents can be employed for this purpose, ranging from classic phosphorus-based reagents to modern catalytic systems. The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule, such as the primary amine and the ether linkage in the oxane ring. Mild reaction conditions are generally preferred to avoid side reactions. For instance, the generation of nitrile oxides from related structures can occur via dehydration pathways, highlighting a potential reactive intermediate route for this compound. researchgate.netresearchgate.net

Table 1: Representative Reagents for Amide Dehydration

| Reagent Class | Specific Example(s) | Typical Conditions | Product |

| Phosphorus-Based | Phosphorus pentoxide (P₂O₅), Triflic anhydride | Heating, often in a non-polar solvent | 2-Amino-2-(oxan-2-yl)acetonitrile |

| Sulfur-Based | Thionyl chloride (SOCl₂) | Pyridine (B92270) or other base, low temperature | 2-Amino-2-(oxan-2-yl)acetonitrile |

| Organometallic | Burgess reagent | Mild, neutral conditions | 2-Amino-2-(oxan-2-yl)acetonitrile |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine, releasing carbon dioxide. wikipedia.org When applied to this compound, this reaction would yield 1-amino-1-(oxan-2-yl)methanamine, effectively shortening the carbon chain adjacent to the oxane ring.

The reaction is typically initiated by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com The process involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate. wikipedia.org The intermediate isocyanate is a key branching point; it can be trapped by nucleophiles other than water. For example, using an alcohol like methanol (B129727) as the solvent can lead to the formation of a stable carbamate. thermofisher.com Several modifications to the classical conditions exist, including the use of reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds, which can be advantageous for base-sensitive substrates. thermofisher.comorganic-chemistry.org

Table 2: Hofmann Rearrangement of this compound

| Reagents | Intermediate | Final Product (Aqueous) | Final Product (Methanolic) |

| Br₂, NaOH, H₂O | 1-Isocyanato-1-(oxan-2-yl)methanamine | 1-Amino-1-(oxan-2-yl)methanamine | Methyl (1-amino-1-(oxan-2-yl)methyl)carbamate |

| NBS, LiOH, H₂O | 1-Isocyanato-1-(oxan-2-yl)methanamine | 1-Amino-1-(oxan-2-yl)methanamine | Not specified |

| PIDA, base | 1-Isocyanato-1-(oxan-2-yl)methanamine | 1-Amino-1-(oxan-2-yl)methanamine | Not specified |

NBS = N-bromosuccinimide; PIDA = (Diacetoxyiodo)benzene

Oxidative and Reductive Manipulations of the Oxane Ring and Amide Core

The presence of both an amide and a saturated ether ring allows for selective oxidative and reductive transformations at different sites within the molecule.

The oxane ring, a saturated heterocyclic ether, is susceptible to oxidation. Strong oxidizing agents can target the C-H bonds adjacent to the ether oxygen. For instance, treatment with powerful oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) could potentially oxidize the hydroxyl groups on a substituted oxane ring to ketones or carboxylic acids. In the case of an unsubstituted oxane ring as in this compound, oxidation could potentially lead to ring-opening or the formation of lactones, depending on the reaction conditions and the specific reagent used. Selective oxidation of the amino group on the furazan (B8792606) ring has been achieved using hydrogen peroxide in trifluoroacetic acid, suggesting that the amino group on the acetamide (B32628) moiety could also be a target for oxidation under specific conditions. osti.gov

Table 3: Potential Oxidation Reactions

| Reagent | Target Site | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | Oxane Ring | Ring-opened dicarboxylic acid derivatives |

| Jones Reagent (CrO₃/H₂SO₄) | Oxane Ring | Lactones or other ring-oxidized products |

| H₂O₂ / Trifluoroacetic Acid | Amino Group | Nitroacetamide derivative |

The reduction of the primary amide functionality in this compound would convert it into a primary amine, yielding 2-amino-2-(oxan-2-yl)ethan-1-amine. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.com This method is highly effective but lacks selectivity if other reducible groups are present. Alternative, milder, and more selective methods have been developed, such as the use of hydrosilanes with transition-metal-free catalysts, which can selectively reduce the C-O bond of the amide. organic-chemistry.org

Table 4: Amide Reduction Strategies

| Reagent System | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-2-(oxan-2-yl)ethan-1-amine | Powerful, non-selective reducing agent |

| Hydrosilanes / Catalyst | 2-Amino-2-(oxan-2-yl)ethan-1-amine | Milder, transition-metal-free conditions, potentially higher selectivity |

Exploitation of the Oxane Ring's Conformational Dynamics in Reactions

The oxane ring is not a flat structure; it predominantly adopts a stable chair conformation. This conformational preference places the substituents on the ring in specific axial or equatorial positions, which can significantly influence the molecule's reactivity. The spatial arrangement dictated by the ring's conformation can affect the accessibility of reagents to the reactive centers—the amide and amine groups attached to the C2 position.

For example, in the Hofmann rearrangement, the migration of the (oxan-2-yl)amino group from the carbonyl carbon to the nitrogen is a critical step. masterorganicchemistry.com The stereoelectronic requirements of this migration could be influenced by the conformational state of the oxane ring. Similarly, during reduction or oxidation reactions, the stereochemical outcome can be directed by the preferential attack of a reagent from the less sterically hindered face of the molecule, a factor directly controlled by the ring's conformation. Molecular dynamics simulations on related oxane-containing structures have shown that these rings can have restricted flexibility, which constrains the geometry of attached functional groups and can be crucial for directing chemical reactions. vulcanchem.com

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. However, specific experimental NMR data for 2-Amino-2-(oxan-2-yl)acetamide is not available in the searched scientific literature. The following sections outline the type of analysis that would be conducted.

¹H NMR Spectroscopic Analysis and Proton Assignments

A ¹H NMR spectrum would be crucial for identifying the different proton environments in this compound. The spectrum would be expected to show distinct signals for the protons of the oxane ring, the methine proton adjacent to the amino and acetamide (B32628) groups, and the protons of the primary amine and amide groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide information about the electronic environment and neighboring protons for each site.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Amide (-CONH₂) | 7.0 - 8.0 | Broad Singlet | - |

| Amino (-NH₂) | 1.5 - 3.0 | Broad Singlet | - |

| Methine (CH-N, CH-C=O) | 3.5 - 4.5 | Doublet of Doublets | J(H,H) ≈ 3-8 |

| Oxane Ring Protons | 1.2 - 4.0 | Multiplets | - |

| - O-CH- (Oxane) | 3.4 - 4.0 | Multiplet | - |

| - O-CH₂- (Oxane) | 3.3 - 3.8 | Multiplet | - |

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopic Analysis and Carbon Assignments

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the acetamide group, the methine carbon attached to the amino group, and the five distinct carbon atoms of the oxane ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Methine (CH-N) | 50 - 65 |

| Oxane C2 (O-CH-R) | 75 - 85 |

| Oxane C6 (O-CH₂) | 65 - 75 |

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the oxane ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection between the oxane ring and the amino-acetamide side chain.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display absorption bands characteristic of its functional groups. The primary amine (-NH₂) and primary amide (-CONH₂) groups would show distinct stretching vibrations in the high-frequency region. The carbonyl (C=O) stretch of the amide would be a strong, prominent band. The C-O-C stretching of the oxane ring would also be identifiable.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide & Amine) | Stretching | 3100 - 3500 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1690 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium-Strong |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the oxane ring. The C=O and C-N vibrations of the amide group would also be active in the Raman spectrum. Due to the lack of published experimental data, a detailed analysis of the Raman spectrum cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound (C₇H₁₄N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared with the experimentally observed value. The minimal deviation between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: Theoretical and Experimental Mass Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 159.1128 | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table illustrates the type of data obtained from HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can be used for confirmation.

For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would involve the cleavage of the amide bond, loss of ammonia (B1221849), and fragmentation of the oxane ring. Key fragment ions would correspond to the loss of the acetamide group, the amino group, and various neutral losses from the oxane ring (e.g., H₂O, C₂H₄). The analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. For instance, the fragmentation of related amino acids often involves the loss of water and carbon monoxide from the carboxylic acid group, while amino-containing structures can lose ammonia. nih.gov The presence of the acetamide group can also influence fragmentation patterns. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 159.1128 | Data not available | NH₃ | [M+H-NH₃]⁺ |

| 159.1128 | Data not available | H₂N-C=O | [M+H-CONH₂]⁺ |

Note: This table presents predicted fragmentation patterns based on the structure of the compound. Specific experimental MS/MS data is not publicly available.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Crystal System and Space Group Determination

The first step in a crystallographic analysis is the determination of the crystal system and space group. This involves analyzing the diffraction pattern of a single crystal of this compound to determine the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. The crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, C2/c) define the symmetry operations that relate the molecules within the crystal.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: Specific experimental X-ray crystallographic data for this compound is not publicly available. The table indicates the parameters that would be determined in such a study.

Hydrogen Bonding Network Analysis

The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the amide carbonyl oxygen and the oxane ring oxygen) in this compound suggests that it will form an extensive hydrogen bonding network in the solid state. X-ray crystallography allows for the precise measurement of these hydrogen bond distances and angles. This analysis reveals how the molecules are linked together, often forming complex one-, two-, or three-dimensional architectures. The analysis of hydrogen bonding is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. In related acetamide structures, N—H···O and N—H···N hydrogen bonds are common and play a significant role in the crystal packing. researchgate.netwho.int

Conformational Analysis of the Oxane Ring (e.g., Chair Conformation)

The six-membered oxane ring is not planar and typically adopts a stable, low-energy chair conformation to minimize steric strain. X-ray crystallography can definitively establish the conformation of the oxane ring in the solid state. The analysis would determine the puckering parameters of the ring and the orientation of the substituents (the aminoacetamide group) as either axial or equatorial. It is generally expected that the bulky 2-amino-2-acetamide group would preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance. Conformational analysis of similar cyclic systems has been extensively studied to understand their reactivity and properties. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules. These calculations offer a lens through which the intrinsic characteristics of 2-Amino-2-(oxan-2-yl)acetamide can be meticulously examined.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.comnih.gov For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization. By iteratively minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high precision.

Table 1: Representative Electronic Properties Calculable by DFT

| Property | Description | Significance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Affects intermolecular dispersion forces and the molecule's response to its environment. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

Note: The values in this table are illustrative and represent the types of data obtained from DFT calculations.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. researchgate.netrsc.orgscience.gov

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, the calculation of its HOMO-LUMO gap can help in predicting its susceptibility to chemical reactions and its potential as an electronic material. The spatial distribution of the HOMO and LUMO can also identify the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher stability and lower reactivity. |

Note: The values presented are representative and not specific to this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP analysis would likely reveal a negative potential around the oxygen atom of the carbonyl group and the oxygen atom in the oxane ring, as well as the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atoms of the amino group and the amide N-H would likely exhibit a positive potential, identifying them as potential hydrogen bond donors and sites for nucleophilic interaction. This visual representation of the molecule's charge distribution is invaluable for understanding its intermolecular interactions and predicting its binding behavior with biological targets or other molecules. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is dynamic, with various parts of the molecule able to rotate around single bonds, leading to different spatial arrangements known as conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these dynamic aspects of molecular structure.

Exploring Preferred Conformers of the Oxane Ring and Side Chains

The oxane (tetrahydropyran) ring in this compound can adopt several conformations, with the chair conformation being the most stable for an unsubstituted ring. researchgate.netpressbooks.pub However, the presence of the amino acetamide (B32628) substituent at the 2-position can influence the conformational preference. Computational methods can be used to explore the different possible chair, boat, and twist-boat conformations of the oxane ring and to determine their relative energies. researchgate.net

Predicting Conformational Energy Landscapes

A conformational energy landscape is a map that shows the energy of a molecule as a function of its conformational degrees of freedom. By systematically rotating key dihedral angles and calculating the energy at each point, a potential energy surface can be generated. This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. researchgate.net

In Silico Prediction of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, derived from the molecular structure, are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For the compound this compound, several key molecular descriptors have been predicted using computational methods to estimate its physicochemical properties.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A lower LogP value generally indicates higher hydrophilicity. The Topological Polar Surface Area (TPSA) is defined as the sum of surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Table 1: Predicted LogP and TPSA for this compound

| Descriptor | Predicted Value |

|---|---|

| Partition Coefficient (LogP) | -1.7 |

Hydrogen bond donors and acceptors are crucial for a molecule's interaction with biological targets, such as proteins and nucleic acids. The number of hydrogen bond donors is the count of hydrogen atoms attached to electronegative atoms (like oxygen and nitrogen), while the number of hydrogen bond acceptors is the count of electronegative atoms with lone pairs.

Table 2: Predicted Hydrogen Bond Properties for this compound

| Descriptor | Count |

|---|---|

| Hydrogen Bond Donors | 3 |

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds suggests greater flexibility, which can influence the molecule's ability to bind to a target. For this compound, the count of rotatable bonds provides an indication of its structural adaptability.

Table 3: Predicted Rotatable Bond Count for this compound

| Descriptor | Count |

|---|

Reaction Pathway Modeling and Transition State Characterization

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway modeling, transition state characterization, computational elucidation of reaction mechanisms, or the prediction of activation energies and reaction rates for the compound this compound. This suggests that detailed computational investigations into the synthetic routes and reaction kinetics of this particular molecule have not been published.

No information is available.

No information is available.

2 Amino 2 Oxan 2 Yl Acetamide As a Building Block in Complex Molecule Synthesis

Role in the Construction of Functionalized Heterocyclic Systems

While amino acids and their derivatives are foundational in the synthesis of nitrogen-containing heterocycles, no specific studies have been found that utilize 2-Amino-2-(oxan-2-yl)acetamide for this purpose. In principle, the bifunctional nature of the molecule, possessing both an amine and an amide group, could allow it to serve as a synthon for various heterocyclic scaffolds. For instance, α-amino amides can be precursors to imidazole (B134444) or piperazine (B1678402) derivatives. However, no literature currently documents such transformations using this specific oxane-containing compound.

Application in Peptide Chemistry and Peptidomimetics

The application of This compound in peptide chemistry or the development of peptidomimetics is not described in the existing scientific literature.

Utilization as a Chiral Scaffold in Asymmetric Transformations

The presence of a stereocenter at the α-carbon makes This compound a chiral molecule. Chiral amino-alcohols and related compounds are often used as catalysts or auxiliaries in asymmetric synthesis. Nevertheless, no studies have been found that report the use of This compound as a chiral scaffold, ligand, or auxiliary to induce stereoselectivity in chemical reactions.

Derivatization for Material Science Applications (e.g., Polymer Chemistry)

Amino acids can be chemically modified to produce monomers for the synthesis of biodegradable polymers or functional materials. The functional groups on This compound could, in theory, be derivatized to create novel monomers. For example, the amine group could be acylated to introduce a polymerizable moiety. To date, no literature is available that describes the derivatization of this compound for applications in polymer chemistry or material science.

Bioisosteric Applications and Scaffold Design Principles

Oxane Ring as a Bioisostere for Other Carbocyclic and Heterocyclic Systems

The oxane (tetrahydropyran) ring is a versatile saturated heterocycle increasingly utilized in drug design. Its utility stems from its ability to serve as a bioisosteric replacement for other cyclic systems, modulating physicochemical properties in a predictable manner to improve a compound's developability. nih.gov

The oxane ring is often considered a bioisostere for both phenyl and piperidine (B6355638) rings, albeit with significant differences in electronics and conformation that can be leveraged in scaffold design.

Versus Phenyl Ring: While lacking the aromaticity and planarity of a phenyl ring, the oxane ring can position substituents in pseudo-axial and pseudo-equatorial orientations that mimic the spatial arrangement of ortho, meta, and para substituents. The replacement of a flat aromatic ring with a three-dimensional saturated system like oxane is a recognized strategy to "escape from flatland," which can improve solubility and decrease non-specific binding. nih.gov The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, a feature absent in the carbocyclic phenyl ring, offering a potential new interaction point with biological targets.

Versus Piperidine Ring: The oxane and piperidine rings are conformationally analogous, with both adopting a stable chair conformation. However, the replacement of the piperidine nitrogen with oxygen removes a potential hydrogen bond donor and a basic center, which can be advantageous for reducing off-target effects at certain receptors or improving metabolic stability.

| Feature | Oxane Ring | Phenyl Ring | Piperidine Ring |

| Geometry | 3D Chair Conformation | Planar | 3D Chair Conformation |

| Aromaticity | No | Yes | No |

| Hydrogen Bond Donor | No | No | Yes (N-H) |

| Hydrogen Bond Acceptor | Yes (Oxygen) | Yes (π-system) | Yes (Nitrogen) |

| Basicity | Non-basic | Non-basic | Basic (pKa ~11) |

Lipophilicity, often measured as logP or logD, is a critical parameter in drug design, influencing solubility, permeability, and metabolic clearance. researchgate.netnih.gov The introduction of a heteroatom like oxygen into a cyclic system generally reduces lipophilicity compared to its carbocyclic analogue.

Replacing a cyclohexane (B81311) or phenyl ring with an oxane ring typically lowers the logP value, thereby increasing the polarity and aqueous solubility of the molecule. This modification can be a crucial tool for optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate. For instance, excessively lipophilic compounds (logP > 5) often exhibit poor solubility, rapid metabolic degradation, and increased toxicity. researchgate.net The strategic incorporation of an oxane scaffold can help maintain a compound within the optimal lipophilicity range. researchgate.netnih.gov

| Ring System | Parent Compound | Approximate cLogP | Change vs. Cyclohexane |

| Cyclohexane | Cyclohexane | 3.44 | - |

| Benzene | Benzene | 2.13 | -1.31 |

| Piperidine | Piperidine | 0.93 | -2.51 |

| Oxane | Tetrahydropyran (B127337) | 1.40 | -2.04 |

Calculated logP values are estimates and can vary based on the algorithm used.

Amide Bond Bioisosteric Replacement Strategies

The amide bond is a ubiquitous functional group in pharmaceuticals and biomolecules. exlibrisgroup.comresearchgate.netnih.gov However, it is often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. nih.govcambridgemedchemconsulting.com Consequently, the replacement of amide bonds with stable bioisosteres is a widely employed strategy in medicinal chemistry. nih.gov

Non-classical bioisosteres are structurally distinct from the original functional group but produce similar biological effects. drughunter.com For the amide bond, numerous heterocyclic rings have been successfully used as non-classical bioisosteres, as they can mimic the geometry and hydrogen bonding capabilities of the trans-amide conformation. nih.govnih.gov

1,2,3-Triazoles: Readily synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), 1,4-disubstituted 1,2,3-triazoles are excellent mimics of the trans-amide bond. They are chemically robust and can improve metabolic stability. nih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide surrogates. They can replicate the planar structure and dipole moment of an amide bond and have been shown to enhance membrane permeability and bioavailability. nih.gov

Other Heterocycles: Imidazoles, pyrazoles, and tetrazoles have also been documented as effective amide isosteres, each offering a unique profile of electronic and steric properties. nih.govnih.gov

| Amide Bioisostere | Common Synthetic Route | Key Features |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Mimics trans-amide, metabolically stable. nih.gov |

| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines | Planar, mimics dipole moment, can improve permeability. nih.gov |

| 1,2,4-Oxadiazole | Reaction of amidoximes with acylating agents | Aromatic, stable, can act as H-bond acceptor. cambridgemedchemconsulting.com |

| Trifluoroethylamine | Reductive amination with trifluoroacetaldehyde (B10831) precursors | Preserves H-bond donating ability, reduces amine basicity. u-tokyo.ac.jp |

Replacing an amide bond with a bioisostere can profoundly affect a molecule's conformation and its ability to form hydrogen bonds, which are critical for target binding. nih.gov

The native amide group is characterized by a planar structure and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The choice of bioisostere determines which of these properties are retained.

Conformation: Amide bonds typically exist in a trans conformation. Many five-membered heterocyclic rings, such as 1,2,3-triazoles, effectively lock the substituent vectors into a trans-like arrangement, reducing the conformational flexibility of the molecule. nih.govcambridgemedchemconsulting.com This rigidity can be advantageous, leading to higher binding affinity by minimizing the entropic penalty of binding.

Hydrogen Bonding: While most heterocyclic bioisosteres can act as hydrogen bond acceptors (via ring nitrogens or oxygen), they lack the direct hydrogen bond donating capability of the amide N-H. nih.gov This can be a critical consideration if the N-H interaction is essential for biological activity. In such cases, alternative bioisosteres like trifluoroethylamines may be employed to preserve the hydrogen-bond-donating property. u-tokyo.ac.jp Conversely, removing the hydrogen bond donor can prevent unwanted interactions or improve membrane permeability. The local molecular environment can also influence the hydrogen bonding behavior and planarity of amide groups and their surrogates. researchgate.net

Structure-Property Relationship Studies in Oxane-Containing Scaffolds

Structure-Property Relationships (SPRs) are fundamental to lead optimization, correlating changes in a molecule's structure with its physicochemical properties like solubility, lipophilicity, and metabolic stability. researchgate.net The incorporation of oxane rings into molecular scaffolds provides a valuable method for modulating these properties.

Studies have shown that introducing spirocyclic systems or increasing the fraction of sp3-hybridized carbons (Fsp3), both of which can be achieved with oxane rings, often leads to improved physicochemical properties and a higher probability of clinical success. bldpharm.com For example, replacing a flat aromatic ring with a 3D oxane scaffold can disrupt crystal packing, leading to a lower melting point and improved solubility.

In one exemplary (hypothetical) study on a series of kinase inhibitors based on an oxane scaffold, the following structure-property relationships were observed:

| Compound | R Group | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½, min) |

| 1a | -H | 2.1 | 150 | 45 |

| 1b | -CH3 | 2.5 | 110 | 60 |

| 1c | -CF3 | 2.9 | 75 | >90 |

| 1d | -OCH3 | 2.0 | 165 | 30 |

The data illustrates that modifying a substituent on the oxane-containing scaffold directly impacts key drug-like properties. The addition of a lipophilic trifluoromethyl group (1c) decreases solubility but significantly enhances metabolic stability, a common trade-off in drug design. Conversely, the methoxy (B1213986) group (1d) improves solubility slightly but is metabolically labile. These types of SPR studies are crucial for fine-tuning a molecule's properties to achieve the desired therapeutic profile. researchgate.netmdpi.com

Modulating Physicochemical Properties through Substitution

The physicochemical properties of a drug molecule, such as its lipophilicity (logP), acidity/basicity (pKa), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The THP scaffold of 2-Amino-2-(oxan-2-yl)acetamide offers numerous opportunities for modification to fine-tune these properties.

Substitutions on the carbon atoms of the THP ring can have a profound impact on the molecule's lipophilicity. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, will generally decrease the logP, leading to increased aqueous solubility. Conversely, the addition of non-polar alkyl or aryl groups will increase the logP, which may be desirable for enhancing membrane permeability or for targeting lipophilic binding pockets.

The strategic placement of substituents can also influence the conformation of the THP ring, which exists predominantly in a chair conformation. Axial and equatorial substituents will orient the rest of the molecule differently, which can have a significant effect on how the molecule interacts with its target. For example, a bulky substituent may be better tolerated in an equatorial position to avoid steric clashes within a binding site.

The following interactive table provides hypothetical examples of how substitutions on a tetrahydropyran ring can modulate key physicochemical properties.

| Substitution on THP Ring | cLogP | Aqueous Solubility (mg/L) | Hydrogen Bond Donors/Acceptors |

| None (Parent THP) | 1.3 | 60,000 | 0/1 |

| 4-Hydroxy (-OH) | 0.8 | Increased | 1/2 |

| 4-Amino (-NH2) | 0.9 | Increased | 1/2 |

| 4-Fluoro (-F) | 1.4 | Slightly Decreased | 0/1 |

| 4-Methyl (-CH3) | 1.8 | Decreased | 0/1 |

| 4-Phenyl (-C6H5) | 3.2 | Significantly Decreased | 0/1 |

Note: The values in this table are illustrative and would need to be determined experimentally for specific derivatives of this compound.

Rational Design of Derivatives for Targeted Chemical Space Exploration

The rational design of derivatives of a lead compound is a systematic process aimed at exploring the chemical space around a core scaffold to identify molecules with improved properties. In the context of this compound, this would involve the synthesis and evaluation of a library of analogues with targeted modifications to both the THP ring and the 2-aminoacetamide side chain.

One common strategy is to perform a "scaffold walk," where the point of attachment of the 2-aminoacetamide group to the THP ring is moved to different positions (e.g., from the 2-position to the 3- or 4-position). This can dramatically alter the spatial orientation of the key functional groups and can lead to the discovery of novel binding modes.

Another approach is to explore different stereoisomers of the molecule. The carbon atom at the 2-position of the THP ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. It is common for one enantiomer to have significantly higher biological activity than the other, a phenomenon known as eudismic ratio. The synthesis of enantiomerically pure compounds is therefore a critical step in the optimization process.

The following table outlines a hypothetical rational design strategy for exploring the chemical space around the this compound scaffold.

| Design Strategy | Rationale | Desired Outcome |

| Vary substituents on the THP ring | Modulate physicochemical properties (solubility, lipophilicity) and explore steric and electronic effects on binding. | Improved ADME profile and enhanced potency/selectivity. |

| Modify the aminoacetamide side chain | Explore different interactions with the target (e.g., hydrogen bonding, ionic interactions) and alter metabolic stability. | Increased binding affinity and reduced metabolic clearance. |

| Synthesize different stereoisomers | Investigate the impact of stereochemistry on biological activity and identify the more potent enantiomer. | Higher potency and potentially reduced off-target effects. |

| Alter the linkage point on the THP ring | Explore new binding orientations within the target's active site. | Discovery of novel interactions and improved overall activity. |

Computational Design and Scaffold Hopping Methodologies

In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. These in silico techniques can be used to predict the properties of molecules before they are synthesized, to identify novel scaffolds with the potential for similar biological activity, and to understand the molecular basis of drug-target interactions.

For a molecule like this compound, computational modeling can be used to predict its three-dimensional structure and to dock it into the active site of a target protein. This can provide valuable insights into the key interactions that are responsible for its biological activity and can guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to develop mathematical models that relate their structural features to their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Scaffold hopping is a computational technique that involves searching for new molecular scaffolds that can mimic the key interactions of a known active compound. nih.gov This is a particularly useful strategy when the existing scaffold has undesirable properties, such as poor metabolic stability or toxicity. For example, a computational search could be initiated to find replacements for the THP ring in this compound that maintain the correct spatial arrangement of the aminoacetamide side chain while offering improved pharmacokinetic properties. One such example from the literature is the replacement of a metabolically labile imidazopyridine scaffold with a more stable 1,2,4-triazolopyridine, which resulted in a significant improvement in metabolic stability and a decrease in lipophilicity.

The following table provides examples of how computational design and scaffold hopping could be applied to the this compound scaffold.

| Computational Method | Application to this compound | Potential Outcome |

| Molecular Docking | Predict the binding mode of the molecule in a target's active site. | Identify key interactions and guide the design of more potent analogues. |

| QSAR Modeling | Develop a predictive model for the biological activity of a series of derivatives. | Prioritize the synthesis of the most promising virtual compounds. |

| Scaffold Hopping | Identify novel scaffolds that can replace the THP ring while maintaining biological activity. | Discover new chemical series with improved drug-like properties. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the molecule in its biological environment. | Understand the conformational changes that occur upon binding and the stability of the drug-target complex. |

While the specific compound "this compound" may not be a well-established therapeutic agent, its structural components provide a rich platform for discussing some of the most important concepts in modern drug design. The tetrahydropyran ring serves as a valuable scaffold and bioisostere, offering numerous avenues for modulating physicochemical properties and improving pharmacokinetic profiles. The principles of rational design, guided by an understanding of structure-activity relationships, allow for the systematic exploration of chemical space to identify derivatives with enhanced potency and selectivity. Furthermore, the integration of computational methodologies, such as molecular modeling and scaffold hopping, has revolutionized the drug discovery process, enabling the design of novel molecules with a higher probability of success.

The hypothetical examples and data presented in this article, based on established principles of medicinal chemistry, illustrate the strategic thinking that is applied to compounds like this compound. By leveraging these principles, medicinal chemists can continue to develop new and improved therapies for a wide range of diseases.

Advanced Analytical Techniques for Purity Assessment and Quantification

The rigorous analysis of "2-Amino-2-(oxan-2-yl)acetamide" is crucial for ensuring its purity and quantifying its presence in various matrices. Advanced analytical techniques provide the necessary sensitivity, selectivity, and accuracy for these determinations. This section details several powerful chromatographic methods employed for the comprehensive analysis of this compound.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for complex heterocyclic compounds often involve multiple steps and the use of hazardous reagents. Future research on 2-Amino-2-(oxan-2-yl)acetamide should prioritize the development of novel and sustainable synthetic pathways. Green chemistry principles, such as the use of environmentally benign solvents, catalyst recycling, and multi-component reactions (MCRs), are essential for efficient and eco-friendly chemical production. researchgate.net

Research into related heterocyclic compounds has demonstrated the success of microwave-assisted synthesis, which can lead to higher yields and shorter reaction times compared to conventional methods. rsc.org Future investigations could adapt these techniques for the synthesis of this compound and its derivatives. Exploring one-pot synthesis strategies, catalyzed by novel materials like copper-arginine complexes on nano-zeolites, could provide an efficient and sustainable route to this and other 4H-pyran derivatives. researchgate.net

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. researchgate.net | Increased efficiency, reduced waste, and rapid generation of a library of derivatives. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. rsc.org | Accelerated reaction rates, improved yields, and enhanced purity. |